molecular formula C14H18ClN3O5S B2972816 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 1105216-34-9

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2972816
CAS No.: 1105216-34-9
M. Wt: 375.82
InChI Key: MTOYLMXSAMTHDB-UHFFFAOYSA-N
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Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure This compound features a chlorinated phenyl ring, an isothiazolidin-2-yl group with a dioxido functionality, and an oxalamide linkage with a hydroxypropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the isothiazolidin-2-yl intermediate: This step involves the reaction of a suitable thiol with a chlorinated phenyl derivative under oxidative conditions to form the isothiazolidin-2-yl group.

    Introduction of the oxalamide linkage: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.

    Hydroxypropyl substitution: Finally, the hydroxypropyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorinated phenyl ring and the isothiazolidin-2-yl group suggests potential interactions with hydrophobic and polar regions of biomolecules, respectively.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-chlorophenyl)-N2-(3-hydroxypropyl)oxalamide: Lacks the isothiazolidin-2-yl group, which may result in different chemical and biological properties.

    N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-methyl oxalamide: Contains a methyl group instead of a hydroxypropyl group, potentially affecting its solubility and reactivity.

Uniqueness

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a hydroxypropyl group and an isothiazolidin-2-yl group with a dioxido functionality distinguishes it from other similar compounds, potentially offering unique advantages in various applications.

Properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O5S/c15-11-4-3-10(17-14(21)13(20)16-5-1-7-19)9-12(11)18-6-2-8-24(18,22)23/h3-4,9,19H,1-2,5-8H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOYLMXSAMTHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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